molecular formula C15H24N2O2 B4968629 N-1-adamantyl-4-morpholinecarboxamide

N-1-adamantyl-4-morpholinecarboxamide

Cat. No.: B4968629
M. Wt: 264.36 g/mol
InChI Key: ZXCCYUWGIQEJMH-UHFFFAOYSA-N
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Description

N-1-Adamantyl-4-morpholinecarboxamide is a carboxamide derivative featuring a rigid adamantane scaffold linked to a morpholine ring via a carboxamide group. Adamantane is known for its lipophilic and sterically bulky properties, which enhance metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

N-(1-adamantyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c18-14(17-1-3-19-4-2-17)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCCYUWGIQEJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-1-adamantyl-4-morpholinecarboxamide, also referred to as U-37883A, is a compound that has garnered attention for its biological activity, particularly as an antagonist of vascular ATP-sensitive potassium (KATP) channels. This article reviews the available literature on its biological properties, therapeutic potential, and relevant case studies.

U-37883A functions primarily as a selective inhibitor of KATP channels. It has been shown to block the vasorelaxation effects induced by various potassium channel openers in isolated rabbit mesenteric arteries. The compound's inhibitory concentration (IC50) values range from 0.78 to 1.4 µM against different potassium channel openers such as cromakalim and minoxidil sulfate . This inhibition suggests that U-37883A acts at a common step in the activation pathway of these channels.

In Vitro Studies

In vitro experiments have demonstrated that U-37883A effectively inhibits potassium efflux stimulated by potassium channel openers. For instance, at concentrations of 1 or 10 µM, it significantly inhibited 42K^{42}K efflux induced by cromakalim and minoxidil sulfate .

In Vivo Studies

In vivo studies conducted on animal models (rats, cats, and dogs) revealed that U-37883A could significantly reverse hypotension caused by minoxidil and other KATP channel openers when administered intravenously at doses of 3 mg/kg . This indicates its potential utility in managing conditions associated with abnormal vascular responses.

Therapeutic Applications

U-37883A's role as a KATP antagonist positions it as a candidate for further research in various therapeutic areas, including:

  • Cardiovascular Diseases : Given its ability to modulate vascular tone, U-37883A may have applications in treating hypertension and other cardiovascular disorders.
  • Diabetes Management : Since KATP channels play a role in insulin secretion, this compound could be explored for its effects on glycemic control.

Case Studies

Several studies have explored the implications of KATP channel modulation in disease states:

  • Hypertensive Models : In one study, U-37883A was administered to hypertensive rats, resulting in significant reductions in blood pressure without altering heart rate or causing adverse effects on cardiac output .
  • Diabetic Rats : Another investigation assessed the impact of U-37883A on insulin secretion in diabetic rat models, suggesting a potential role in enhancing insulin sensitivity through KATP channel inhibition .

Comparative Analysis

The following table summarizes the biological activity of U-37883A compared to other known KATP antagonists:

CompoundIC50 (µM)Effect on Vascular ToneTherapeutic Potential
U-37883A0.78 - 1.4Inhibits vasorelaxationCardiovascular diseases
Glibenclamide0.5 - 5Inhibits vasorelaxationDiabetes management
Repaglinide0.1 - 0.5Modulates insulin releaseDiabetes management

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of N-1-adamantyl-4-morpholinecarboxamide with four analogous compounds, focusing on structural features, physicochemical properties, and inferred biological relevance.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound C₁₅H₂₄N₂O₂ 280.36 Not provided Adamantyl, morpholine, carboxamide
N-Phenylmorpholine-4-carboxamide C₁₁H₁₄N₂O₂ 206.24 Not provided Phenyl, morpholine, carboxamide
N-(4-Ethoxyphenyl)-1-adamantanecarboxamide C₁₉H₂₅NO₂ 299.41 71458-44-1 Adamantyl, 4-ethoxyphenyl, carboxamide
1-(1-Adamantyl)-N-(4-fluorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide C₂₁H₂₃FN₄O₃ 398.43 515122-67-5 Adamantyl, 4-fluorobenzyl, nitro-pyrazole
N-(1-Adamantyl)-N'-cyclohexyl-morpholine-4-carboximidamide C₂₀H₃₃N₃O 343.50 Not provided Adamantyl, cyclohexyl, carboximidamide

Key Comparisons

Substituent Effects on Solubility and Bioavailability The morpholine group in this compound enhances water solubility compared to purely aromatic analogs like N-phenylmorpholine-4-carboxamide, which relies on a phenyl group for lipophilicity .

Adamantane vs. Non-Adamantane Scaffolds Adamantane-containing compounds (e.g., N-(4-ethoxyphenyl)-1-adamantanecarboxamide) exhibit higher molecular weights and lipophilicity than non-adamantane analogs like N-phenylmorpholine-4-carboxamide. This may enhance blood-brain barrier penetration but increase synthetic complexity .

Carboxamide vs.

Biological Implications N-Phenylmorpholine-4-carboxamide (from ) is explicitly noted for its relevance in bioactive molecules, suggesting that the morpholine-carboxamide motif is pharmacologically privileged. The nitro group in the pyrazole analog (CAS 515122-67-5) may confer antibacterial or antiparasitic activity, as nitroheterocycles are common in such agents .

Research Findings and Limitations

  • Synthetic Accessibility : Adamantane derivatives often require specialized reagents (e.g., adamantylation agents), increasing synthesis costs compared to phenyl or pyrazole analogs .
  • Data Gaps : Direct pharmacological data for this compound is absent in the provided evidence, necessitating extrapolation from structural analogs.

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